N-cyclobutyl-3-methylaniline
Description
N-cyclobutyl-3-methylaniline (hypothetical structure: C₆H₅NH-C₄H₇-CH₃) is an aromatic amine featuring a cyclobutyl group attached to the nitrogen atom of an aniline ring substituted with a methyl group at the 3-position. This article leverages these analogs to infer comparative characteristics.
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
N-cyclobutyl-3-methylaniline |
InChI |
InChI=1S/C11H15N/c1-9-4-2-7-11(8-9)12-10-5-3-6-10/h2,4,7-8,10,12H,3,5-6H2,1H3 |
InChI Key |
YRCKKRCVNRBWBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-3-methylaniline typically involves the reaction of 3-methylaniline with cyclobutyl halides under basic conditions. A common method includes the use of cyclobutyl bromide and a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-cyclobutyl-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to yield amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products Formed:
Oxidation: Quinones, nitroso derivatives.
Reduction: Amines, reduced aromatic compounds.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
N-cyclobutyl-3-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-cyclobutyl-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where the nitrogen atom donates a pair of electrons to form a new bond with an electrophile. In biological systems, it may interact with enzymes or receptors, influencing their activity and leading to various physiological effects .
Comparison with Similar Compounds
Structural and Electronic Features
N-benzyl-3-nitroaniline (C₁₃H₁₂N₂O₂) :
The benzyl group (electron-donating) and nitro substituent (electron-withdrawing) create a polarized electronic environment, enhancing reactivity in electrophilic substitution reactions. In contrast, N-cyclobutyl-3-methylaniline’s cyclobutyl group (moderately electron-donating due to ring strain) and 3-methyl substituent (weakly electron-donating) would reduce electrophilic activity compared to nitro analogs .Dimethylaniline isomers (C₈H₁₁N) :
N,N-Dimethylaniline lacks a bulky substituent, leading to higher basicity (pKa ~5.1) compared to this compound, where steric hindrance from the cyclobutyl group likely reduces nitrogen’s basicity .
Physical Properties
Table 1 compares key physical properties of nitro-aniline derivatives () with hypothetical estimates for this compound:
*Estimates based on cyclobutyl’s bulkiness reducing crystallinity and solubility in polar media.
Biological Activity
N-Cyclobutyl-3-methylaniline is an organic compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclobutyl group attached to the nitrogen atom of the aniline structure, along with a methyl group at the 3-position of the aromatic ring. This unique structure influences its reactivity and interactions with biological targets.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Antimicrobial Properties : Studies have indicated that compounds similar to this compound exhibit antimicrobial activity, potentially making them candidates for developing new antibiotics.
- Anticancer Potential : There is ongoing research into the anticancer properties of this compound, with preliminary findings suggesting it may inhibit tumor growth through various mechanisms.
- Enzyme Inhibition : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, which could have therapeutic implications.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Binding Affinity : The cyclobutyl group may enhance binding affinity to certain receptors or enzymes, influencing their activity.
- Metabolic Pathways : The compound could be involved in metabolic processes that lead to the production of biologically active metabolites.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising potential for further development as an antibiotic agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 2: Anticancer Properties
Another research effort evaluated the anticancer effects of this compound on human cancer cell lines. The compound demonstrated cytotoxic effects, leading to apoptosis in cancer cells. The study utilized flow cytometry to assess cell viability and apoptosis rates.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
